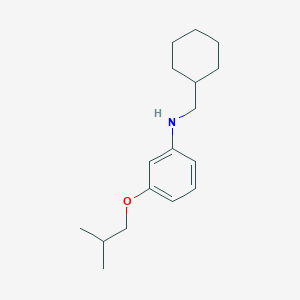

N-(Cyclohexylmethyl)-3-isobutoxyaniline

CAS No.: 1040680-97-4

Cat. No.: VC2621803

Molecular Formula: C17H27NO

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040680-97-4 |

|---|---|

| Molecular Formula | C17H27NO |

| Molecular Weight | 261.4 g/mol |

| IUPAC Name | N-(cyclohexylmethyl)-3-(2-methylpropoxy)aniline |

| Standard InChI | InChI=1S/C17H27NO/c1-14(2)13-19-17-10-6-9-16(11-17)18-12-15-7-4-3-5-8-15/h6,9-11,14-15,18H,3-5,7-8,12-13H2,1-2H3 |

| Standard InChI Key | VZQVOBHPCJXQCM-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=CC(=C1)NCC2CCCCC2 |

| Canonical SMILES | CC(C)COC1=CC=CC(=C1)NCC2CCCCC2 |

Introduction

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₇H₂₇NO | Calculated from structure |

| Molecular Weight | Approximately 261.41 g/mol | Calculated from chemical composition |

| Hydrogen Bond Donor Count | 1 | NH functionality |

| Hydrogen Bond Acceptor Count | 2 | N and O atoms |

| Rotatable Bonds | Approximately 5-6 | Based on structural analysis |

These properties suggest that the compound would have moderate lipophilicity while maintaining some degree of hydrogen bonding capability, potentially allowing it to interact with biological targets.

Physical and Chemical Properties

Physical State and Appearance

N-(Cyclohexylmethyl)-3-isobutoxyaniline is likely to exist as a colorless to pale yellow liquid or low-melting solid at room temperature, similar to other substituted anilines with comparable molecular weights. The presence of the cyclohexyl and isobutoxy groups would contribute to its hydrophobic character, likely resulting in poor water solubility but good solubility in organic solvents such as ethanol, tetrahydrofuran, toluene, and dichloromethane.

Chemical Reactivity

The chemical behavior of N-(Cyclohexylmethyl)-3-isobutoxyaniline would be dominated by the properties of its secondary amine group. This functionality can participate in various reactions:

-

Alkylation reactions to form tertiary amines

-

Acylation to form amides

-

Nucleophilic addition or substitution reactions

-

Potential for salt formation with acids

The isobutoxy group at the meta position would exert an electron-donating effect through resonance, potentially increasing the nucleophilicity of the amine group and the electron density at certain positions on the aromatic ring. This could enhance its reactivity in electrophilic aromatic substitution reactions, particularly at the para position relative to the amine group.

Research Status and Future Directions

Current Knowledge Gaps

The specific compound N-(Cyclohexylmethyl)-3-isobutoxyaniline appears to be underrepresented in the current scientific literature. This presents several opportunities for research:

-

Synthesis optimization and characterization

-

Evaluation of biological activities, particularly as enzyme inhibitors

-

Structure-activity relationship studies comparing various substitution patterns

-

Investigation of potential applications beyond pharmaceuticals

Analytical Methodologies

Characterization of this compound would likely involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

Elemental Analysis

-

High-Performance Liquid Chromatography (HPLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume